For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Lactamide
Lactamide, systematically known as 2-hydroxypropanamide, is the amide derivative of lactic acid. It is a versatile organic compound with applications in various fields, including as a synthetic intermediate in organic chemistry, an additive in cosmetics, and a cryoprotectant in biological studies.[1][2][3] This guide provides a comprehensive overview of its chemical properties, supported by quantitative data, experimental methodologies, and structural analysis workflows.
Physicochemical Properties
Lactamide is a white crystalline solid at room temperature.[2][4] It is a polar molecule and is readily soluble in water and other polar organic solvents like ethanol and methanol.[2] The presence of both a hydroxyl and an amide group allows for significant hydrogen bonding, influencing its physical properties.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of Lactamide and its common derivatives.
Table 1: General Properties of Lactamide (DL-Lactamide)
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂ | [2][5] |
| Molecular Weight | 89.09 g/mol | [2][5] |
| Appearance | White to almost white crystalline powder | [2][5] |
| Melting Point | 73-76 °C | [1][2][4][6][7] |
| Boiling Point | 281.9 °C (Predicted) | [3][8] |
| Density | ~1.19 g/cm³ (rough estimate) | [1] |
| Water Solubility | 782.20 g/L at 25 °C | [5] |
| pKa | 13.34 ± 0.20 (Predicted) | [5] |
| logP (o/w) | -1.161 (estimated) | [3] |
Table 2: Properties of Lactamide Enantiomers and Derivatives
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Optical Rotation ([α]D) |
| (R)-(+)-Lactamide | 598-81-2 | 50-55 | 281.9 ± 23.0 (Predicted) | +18° to +23° (c=10 in H₂O) |
| (S)-(-)-Lactamide | 89673-71-2 | --- | --- | --- |
| N,N-Dimethyllactamide | 35123-06-9 | --- | 78.6-79.6 (at 4 Torr) | --- |
(Sources:[8][9] for (R)-(+)-Lactamide;[10] for N,N-Dimethyllactamide)
Spectroscopic Profile
The structural features of Lactamide, including the primary amide and secondary alcohol groups, give rise to a characteristic spectroscopic signature.[2]
Infrared (IR) Spectroscopy
-
O-H and N-H Stretching: Broad absorption bands are observed in the 3200-3500 cm⁻¹ region, corresponding to the stretching vibrations of the hydroxyl and amine groups.[2]
-
C=O (Amide I) Stretching: A strong absorption peak appears near 1640-1680 cm⁻¹, which is characteristic of the amide carbonyl group.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A typical proton NMR spectrum of Lactamide would show:
-
A doublet for the methyl (CH₃) protons.
-
A multiplet for the methine (CHOH) proton.
-
A broadened signal for the two amine (NH₂) protons.[2]
-
-
¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to:
-
The methyl carbon (CH₃).
-
The methine carbon (CHOH).
-
The carbonyl carbon (C=O).
-
Mass Spectrometry (MS)
The electron ionization mass spectrum of Lactamide would show a molecular ion peak corresponding to its molecular weight (89.09 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O) and ammonia (NH₃).
Reactivity and Stability
-
Stability: Lactamide is stable under ambient conditions.[2]
-
Hydrolysis: It can be hydrolyzed back to lactic acid and ammonia under strongly acidic or basic conditions.[2]
-
Incompatibilities: Information on specific incompatible materials is not widely available, but it should be kept away from strong oxidizing agents and strong acids or bases.
Experimental Protocols
Synthesis of Lactamide
A common method for the preparation of Lactamide is through the catalytic hydration of lactonitrile.
-
Reaction: CH₃CH(OH)CN + H₂O → CH₃CH(OH)CONH₂
-
Procedure Outline:
-
Reactant Mixture: Lactonitrile is mixed with water.
-
Catalyst: A suitable hydration catalyst, such as a manganese oxide or a heterogeneous base catalyst, is added to the mixture.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature and pressure.
-
Purification: After the reaction is complete, the catalyst is filtered off. The resulting aqueous solution of Lactamide can be concentrated by evaporation of water. Further purification can be achieved by recrystallization from a suitable solvent to obtain the solid product.
-
Quality Control and Purity Assessment
High-purity Lactamide is often specified with the following analytical tests:[2]
-
Assay by High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically ≥99.0% w/w.
-
Water Content by Karl Fischer Titration: To quantify the amount of residual water, typically ≤0.5% w/w.
-
Melting Point Range: To confirm the identity and purity of the solid, with a typical range of 73-76 °C.
-
Analysis of Related Impurities: To quantify process-related impurities such as lactonitrile (precursor), lactic acid (hydrolysis product), and other related byproducts.
Visualized Workflow
Logical Workflow for Structure Determination
The following diagram illustrates the logical workflow for determining and confirming the structure of an unknown sample, hypothesized to be Lactamide, using standard spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Determination of Lactamide.
References
- 1. LACTAMIDE | 2043-43-8 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. lactamide, 2043-43-8 [thegoodscentscompany.com]
- 4. Lactamide - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 598-81-2 CAS MSDS ((R)-(+)-Lactamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
